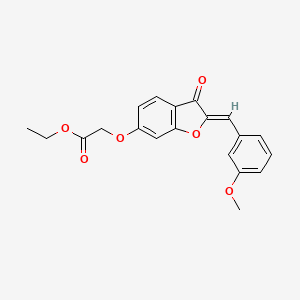![molecular formula C16H15ClN4O2S B2580604 ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate CAS No. 893921-56-7](/img/structure/B2580604.png)
ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate” is a complex organic molecule that contains several functional groups and rings . It has a pyrazolo[3,4-d]pyrimidin-4-yl ring, which is a type of fused heterocyclic system that is found in many biologically active compounds . This ring system is attached to a 3-chlorophenyl group and a thioether group that is further connected to a propanoate ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-4-yl ring, the 3-chlorophenyl group, and the thioether and propanoate ester . These groups would likely confer specific physical and chemical properties to the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups . The pyrazolo[3,4-d]pyrimidin-4-yl ring might undergo reactions typical of aromatic systems, while the thioether and propanoate ester could participate in various nucleophilic and electrophilic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the polar propanoate ester could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis of Pyrazolyl Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a related compound, undergoes conjugate and direct additions leading to the formation of various novel polyfunctional pyrazolyl-substituted pyridines and pyrazolo[5,4-b]pyridines in one-pot reactions (Latif, Rady, & Döupp, 2003).
Synthesis and Cyclization Reactions : The ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and related compounds have been prepared and shown to increase the reactivity of cellobiase, an enzyme (Abd & Awas, 2008).
Potential Medicinal Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-ones, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Antibacterial Evaluation of Heterocyclic Compounds : Research has focused on the synthesis of new heterocyclic compounds containing sulfonamido moiety with high antibacterial activities. This includes reactions of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds to produce derivatives with potent antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Wirkmechanismus
Target of Action
Ethyl 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound that belongs to the class of pyrimidopyrimidines . These compounds are known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
It is known that pyrimidopyrimidines interact with their targets, leading to changes in the cellular processes . The compound’s interaction with its targets could lead to the inhibition of key enzymes, resulting in the observed biological effects .
Biochemical Pathways
This compound, as a member of the pyrimidopyrimidines class, is likely to affect several biochemical pathways. These compounds are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . Therefore, they may interfere with the synthesis of these essential biomolecules, affecting cell proliferation and other cellular processes .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by pyrimidopyrimidines . These effects could include the inhibition of cell proliferation, reduction of inflammation, protection of the liver, and antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine . .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further studies on its synthesis, characterization, and potential applications . Given the wide range of biological activities exhibited by related compounds, it could be of interest in the development of new pharmaceuticals or other biologically active substances .
Eigenschaften
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-15-13-8-20-21(14(13)18-9-19-15)12-6-4-5-11(17)7-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPGSAKCHPTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

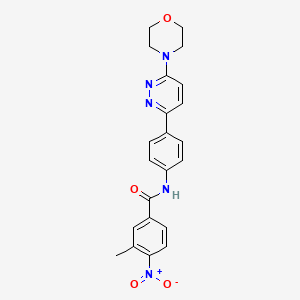
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2580523.png)



![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide](/img/structure/B2580531.png)
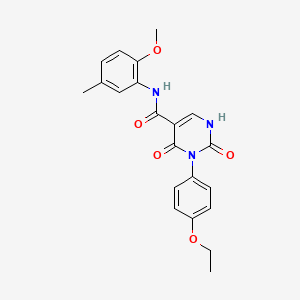
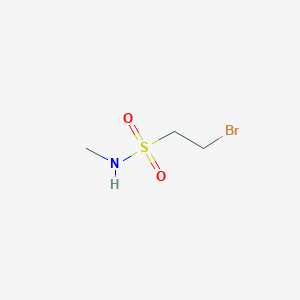
![3-(benzylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2580534.png)
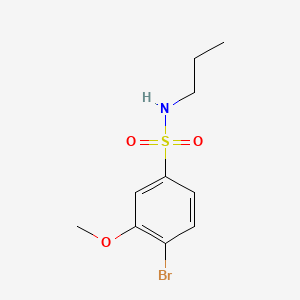
![3-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]piperidin-2-one](/img/structure/B2580538.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2580539.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2580541.png)
